1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea
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Overview
Description
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea is a synthetic organic compound that features a thiophene ring substituted with an acetyl group and an ethyl chain, which is further connected to a cyclohexylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is acetylated using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Alkylation: The acetylated thiophene is then subjected to an alkylation reaction with ethyl bromide in the presence of a base like potassium carbonate.
Urea Formation: The resulting product is reacted with cyclohexyl isocyanate to form the final urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are modulated by the compound.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2-(5-Methylthiophen-2-yl)ethyl)-3-cyclohexylurea: Similar structure but with a methyl group instead of an acetyl group.
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclohexylurea: Contains a bromine atom instead of an acetyl group.
Uniqueness: 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11(18)14-8-7-13(20-14)9-10-16-15(19)17-12-5-3-2-4-6-12/h7-8,12H,2-6,9-10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZZDSAAGPYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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